5-Amino-1,3,4-thiadiazole-2-carboxylic acid
Overview
Description
“5-Amino-1,3,4-thiadiazole-2-carboxylic acid” is a compound that has been used in the synthesis of a series of novel 1,3,4-thiadiazole derivatives of glucosides . These derivatives have shown good antifungal activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “5-Amino-1,3,4-thiadiazole-2-carboxylic acid”, often involves the reaction of isothiocyanates with amidines . This process is free of metal, catalyst, and iodine, and involves O2 oxidative S–N bond formation . The reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE) can also be used to synthesize 2-amino-1,3,4-thiadiazole .
Molecular Structure Analysis
The molecular structure of “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” can be confirmed through nuclear magnetic resonance (NMR) analyses . The structure was also confirmed using the Superflip program by the charge flipping method .
Chemical Reactions Analysis
The chemical reactions involving “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” are characterized by high regioselectivity, mild reaction conditions, broad substrate scope, and good functional group tolerance .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” can be determined through various analyses. For instance, it has been described as a yellow solid with a melting point of 189–191°C .
Scientific Research Applications
Antifungal Applications
A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized using 5-amino-1,3,4-thiadiazole-2-thiol and d-glucose as starting materials . These compounds exhibited good antifungal activities . Particularly, compound 4i showed higher bioactivities against Phytophthora infestans, with EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
Antibacterial Applications
The same series of 1,3,4-thiadiazole derivatives exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
Anticancer Applications
Thiadiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . The novel compound 2g, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazole-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation .
Apoptosis Induction
In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation . Thiadiazole derivatives have shown potential in this area .
Cell Cycle Analysis
Thiadiazole derivatives have been used in cell cycle analysis to assess the compounds’ effects on cancer cell growth and survival .
Toxicity Evaluation
Daphnia magna was used as an invertebrate model for the toxicity evaluation of the compounds . The novel compound 2g showed little toxic effects in the Daphnia test .
Future Directions
The future directions for “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities. For instance, some of the target compounds synthesized from “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” exhibited good antifungal activities . Therefore, the development of novel and promising fungicides and bactericides is still an urgent task .
properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUJXSWVAHMPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557848 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |
CAS RN |
63326-73-8 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the pH of the solution affect the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?
A1: Research indicates that the rate of decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is influenced by the pH of the solution. A study examining the kinetics of this reaction measured rate constants across a pH range of 0.25 to 3.91. [] This suggests that the protonation state of the molecule, which changes with pH, plays a role in the reaction mechanism.
Q2: Are there any known catalysts for the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?
A2: Yes, research has shown that micelles can catalyze the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid. [] Micelles, which are aggregates of surfactant molecules, can provide a favorable microenvironment that influences the reaction rate. This finding opens avenues for exploring the use of micellar systems in modulating the decarboxylation process.
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